molecular formula C8H8KN3O2 B12724922 p-(3-Methyl-1-triazeno)benzoic acid, potassium salt CAS No. 114482-40-5

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt

Cat. No.: B12724922
CAS No.: 114482-40-5
M. Wt: 217.27 g/mol
InChI Key: QYUZJCRYJAPXMP-UHFFFAOYSA-M
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Description

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt: is a chemical compound known for its antineoplastic and antimetastatic properties. It is a monomethyl derivative of the antimetastatic compound DM-COOK and has been studied for its potential in cancer treatment .

Preparation Methods

The synthesis of p-(3-Methyl-1-triazeno)benzoic acid, potassium salt involves the reaction of p-aminobenzoic acid with methylating agents under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the triazeno group into other functional groups.

    Substitution: The compound can undergo substitution reactions, where the triazeno group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of p-(3-Methyl-1-triazeno)benzoic acid, potassium salt involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, resulting in the inhibition of tumor growth and metastasis. It exhibits significant cytotoxicity to metastatic foci and pronounced inhibition of primary tumor development .

Comparison with Similar Compounds

p-(3-Methyl-1-triazeno)benzoic acid, potassium salt is compared with other similar compounds, such as:

Properties

CAS No.

114482-40-5

Molecular Formula

C8H8KN3O2

Molecular Weight

217.27 g/mol

IUPAC Name

potassium;4-(2-methyliminohydrazinyl)benzoate

InChI

InChI=1S/C8H9N3O2.K/c1-9-11-10-7-4-2-6(3-5-7)8(12)13;/h2-5H,1H3,(H,9,10)(H,12,13);/q;+1/p-1

InChI Key

QYUZJCRYJAPXMP-UHFFFAOYSA-M

Canonical SMILES

CN=NNC1=CC=C(C=C1)C(=O)[O-].[K+]

Related CAS

40843-84-3 (Parent)

Origin of Product

United States

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